molecular formula C8H10N2O4 B177425 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 199480-36-9

3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B177425
CAS No.: 199480-36-9
M. Wt: 198.18 g/mol
InChI Key: YYGMEUGJPKGHBP-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 199480-36-9) is a heterocyclic compound with the molecular formula C₈H₁₀N₂O₄ and a molecular weight of 198.18 g/mol . Structurally, it features a pyrazole ring substituted with an ethoxycarbonyl group (-COOEt) at position 3 and a carboxylic acid (-COOH) at position 5, while position 1 is occupied by a methyl group. This compound is widely utilized as a building block in medicinal chemistry due to its dual functional groups, which enable diverse derivatization for drug discovery and materials science applications . Its synthesis typically involves cyclization or ester hydrolysis reactions, as seen in analogous pyrazole derivatives .

Properties

IUPAC Name

5-ethoxycarbonyl-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-3-14-8(13)5-4-6(7(11)12)10(2)9-5/h4H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGMEUGJPKGHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199480-36-9
Record name 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification of the carboxylic acid group using ethanol and an acid catalyst, such as sulfuric acid.

    Methylation: The methyl group can be introduced at the 1-position of the pyrazole ring through alkylation using methyl iodide and a base, such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ethoxycarbonyl group.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid serves as a fundamental building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds, which are essential in medicinal chemistry and materials science. The compound's unique structural features allow for various functionalization reactions, leading to diverse derivatives that exhibit specific biological activities or material properties.

Biological Research

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Its structural similarity to biologically active molecules enables it to interact with specific enzymes, potentially modulating their activity. Research has shown that derivatives of this compound can inhibit enzymes involved in critical metabolic pathways, making it a candidate for further studies in drug development.

Antimicrobial and Anticancer Properties

Studies have highlighted the antimicrobial and anticancer properties of this compound. For instance, derivatives have demonstrated significant activity against various bacterial strains and cancer cell lines, indicating their potential as therapeutic agents. Ongoing research aims to elucidate the mechanisms behind these biological activities.

Pharmaceutical Development

Drug Formulation Intermediate

In pharmaceutical development, this compound is explored as an intermediate in synthesizing drugs targeting inflammatory and pain-related conditions. Its ability to modify biological responses makes it valuable in creating compounds with enhanced efficacy and reduced side effects.

Industrial Applications

Specialty Chemicals Production

The compound is also utilized in producing specialty chemicals with tailored properties for specific applications. Its incorporation into polymer formulations enhances thermal stability and mechanical strength, making it suitable for use in construction materials and automotive components.

Data Table: Applications Overview

Field Application Example Studies/Findings
Chemistry Building block for complex moleculesUsed in synthesizing pyrazole derivatives
Biology Enzyme inhibition studiesDemonstrated inhibition of key metabolic enzymes
Pharmaceuticals Drug formulation intermediateInvestigated for anti-inflammatory drug development
Industry Production of specialty chemicalsEnhanced properties in polymer formulations

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that several derivatives exhibited potent antimicrobial activity, suggesting their potential use as new antibiotic agents.

Case Study 2: Cancer Cell Line Inhibition

Another research effort focused on the anticancer properties of this compound against specific cancer cell lines. The findings revealed that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Ethoxycarbonyl vs. tert-Butyl : The ethoxycarbonyl group in the target compound provides moderate electron-withdrawing effects, enhancing the acidity of the carboxylic acid (pKa ~4.0) compared to the tert-butyl analog (pKa ~4.5). The tert-butyl group’s steric bulk, however, improves binding specificity in enzyme inhibition .

Biological Activity

3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 199480-36-9) is a pyrazole derivative with notable chemical properties, including a molecular formula of C₈H₁₀N₂O₄ and a molecular weight of 198.18 g/mol. This compound has garnered attention for its potential biological activities, which may include anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The chemical structure of this compound is represented as follows:

Structure CCOC O C1 NN C C C O O C1\text{Structure }\text{CCOC O C1 NN C C C O O C1}

Biological Activity Overview

Research into the biological activities of this compound indicates several promising areas:

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis and evaluation of various pyrazole derivatives, including this compound, showing effective inhibition against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays indicated that it could inhibit pro-inflammatory cytokines and enzymes associated with inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest potential applications in treating inflammatory diseases.

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. In cell line studies, this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest, which are critical for cancer therapy.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Method : Disc diffusion and minimum inhibitory concentration (MIC) assays.
    • Results : Showed significant inhibition zones compared to control groups, indicating strong antibacterial activity.
  • Anti-inflammatory Study :
    • Objective : Assess the effect on inflammatory markers in human cell lines.
    • Method : ELISA to measure cytokine levels post-treatment.
    • Results : Reduced levels of TNF-alpha and IL-6 were observed, suggesting a potent anti-inflammatory effect.
  • Anticancer Activity Evaluation :
    • Objective : Investigate cytotoxic effects on cancer cells.
    • Method : MTT assay for cell viability.
    • Results : Notable reduction in cell viability in treated groups with IC50 values indicating effectiveness at low concentrations.

Data Table of Biological Activities

Activity TypeAssay MethodKey Findings
AntimicrobialDisc diffusionSignificant inhibition against multiple bacterial strains
Anti-inflammatoryELISADecreased cytokine levels (TNF-alpha, IL-6)
AnticancerMTT assayIC50 values indicate effective cytotoxicity

Q & A

Q. What are the most reliable synthetic routes for preparing 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid?

Methodological Answer: The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by hydrolysis. For example:

Cyclocondensation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate .

Hydrolysis : Treat the ester intermediate with aqueous NaOH or KOH under reflux to yield the carboxylic acid derivative .
Key Data :

  • Reaction yield: ~70–85% after purification .
  • Purity: ≥95% (confirmed by GC or HPLC) .

Q. How is structural characterization performed for this compound?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and carboxylic acid (O-H) at ~2500–3300 cm⁻¹ .
  • NMR : 1^1H NMR shows pyrazole ring protons (δ 6.5–7.5 ppm) and methyl/ethoxy groups (δ 1.2–3.5 ppm) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and confirms regiochemistry .

Q. What are the solubility and stability profiles of this compound?

Methodological Answer:

  • Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and alcohols. Acidic pH enhances aqueous solubility via deprotonation .
  • Stability : Stable at room temperature under inert atmospheres. Decomposes above 220°C (melting point range: 220–225°C) .
    Storage Recommendations :
  • Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations predict regioselectivity and transition states:

  • Regioselectivity : Substituents at pyrazole positions 3 and 5 influence electron density, affecting cyclocondensation outcomes .
  • Reaction Barriers : Activation energies for ester hydrolysis are calculated using B3LYP/6-31G* basis sets to identify optimal conditions .
    Case Study : DFT-guided synthesis of 5-methyl-1-phenyl derivatives achieved 92% regioselectivity .

Q. What pharmacological screening strategies are applicable to pyrazole-carboxylic acid derivatives?

Methodological Answer:

  • In Vitro Assays : Test COX-1/COX-2 inhibition for anti-inflammatory activity (IC₅₀ values reported at 10–50 µM) .
  • Structure-Activity Relationship (SAR) : Modify the ethoxycarbonyl group to enhance binding affinity. For example, replacing ethoxy with methoxy improves selectivity for cannabinoid receptors .
    Key Findings :
  • Analgesic activity: ED₅₀ = 15 mg/kg in rodent models .
  • Low ulcerogenicity (GI toxicity <5% at therapeutic doses) .

Q. How do reaction conditions influence regioselectivity in pyrazole ring formation?

Methodological Answer: Regioselectivity is controlled by:

Catalysts : NaN₃ in DMF promotes azide substitution at position 4 (yield: 78%) .

Temperature : Heating to 50°C favors 1,3-diazepine fused products over mono-cyclized intermediates .

Substituents : Electron-withdrawing groups (e.g., Cl) at position 3 direct nucleophilic attack to position 5 .
Contradictions : Pd(PPh₃)₄-catalyzed Suzuki couplings show conflicting regioselectivity in arylations (position 3 vs. 5), requiring solvent optimization (THF > DMF) .

Q. How can conflicting data on synthesis yields be resolved?

Methodological Answer: Discrepancies arise from:

  • Impurity Profiles : By-products (e.g., regioisomers) reduce apparent yields. Use preparative HPLC or recrystallization (ethanol/water) for purification .
  • Reaction Monitoring : In situ FTIR tracks ester hydrolysis progress, ensuring >95% conversion before workup .
    Case Study : Optimizing NaN₃ concentration (1.5 eq.) increased yield from 65% to 82% for azidomethyl derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
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3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.